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molecular formula C10H21NaO B085271 Sodium decanolate CAS No. 13675-38-2

Sodium decanolate

Cat. No. B085271
M. Wt: 180.26 g/mol
InChI Key: JDBNUMXMGTYDDY-UHFFFAOYSA-N
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Patent
US07083705B2

Procedure details

Into a 500 ml eggplant type flask, 1-decanol (180 g) and a methanol solution of sodium methylate (28%) were charged, stirred and heated under reduced pressure to distill off methanol. By GC, it was confirmed that no methanol remained in the reaction solution. Into a 1 l four-necked flask, N,N-dimethylformamide (150 ml) and CH3CHClCOO(CH2)9CH3 (27.1 g) obtained in Example 19 were charged and stirred, and a solution of sodium decylate obtained in the above operation was added dropwise at an internal temperature of not higher than 25° C. The mixture was heated to an internal temperature of 70° C. and stirred for 30 minutes.
Quantity
180 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].C[O-].[Na+:14]>CO>[CH3:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][O-:11].[Na+:14] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
C(CCCCCCCCC)O
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
to distill off methanol
ADDITION
Type
ADDITION
Details
Into a 1 l four-necked flask, N,N-dimethylformamide (150 ml) and CH3CHClCOO(CH2)9CH3 (27.1 g) obtained in Example 19 were charged
STIRRING
Type
STIRRING
Details
stirred

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCC[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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